Morpholine, 4-(cyanothioxomethyl)-(9CI)

acetylcholinesterase inhibition carboxylesterase inhibition cyanothioformamide pharmacology

Morpholine, 4-(cyanothioxomethyl)-(9CI) (IUPAC: morpholine-4-carbothioyl cyanide; synonym: cyanothioformic morpholide) is a heterocyclic thiocarbonyl compound with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol. It is a member of the N-substituted cyanothioformamide family, which are characterized by a thioamide moiety conjugated to a cyano group, and are used as versatile building blocks for heterocycle synthesis.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 60308-70-5
Cat. No. B13942400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-(cyanothioxomethyl)-(9CI)
CAS60308-70-5
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1COCCN1C(=S)C#N
InChIInChI=1S/C6H8N2OS/c7-5-6(10)8-1-3-9-4-2-8/h1-4H2
InChIKeyDDIIHQKYMCKJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine, 4-(cyanothioxomethyl)-(9CI) CAS 60308-70-5: Procurement-Relevant Identity and Class Context


Morpholine, 4-(cyanothioxomethyl)-(9CI) (IUPAC: morpholine-4-carbothioyl cyanide; synonym: cyanothioformic morpholide) is a heterocyclic thiocarbonyl compound with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol . It is a member of the N-substituted cyanothioformamide family, which are characterized by a thioamide moiety conjugated to a cyano group, and are used as versatile building blocks for heterocycle synthesis [1]. The compound was first described in the literature in 1990 by Pudovik et al., who reported its anomalous formation during the reaction of chloroacetone with sodium cyanodithioformate in the presence of morpholine [2].

Cyanothioformamide building block for heterocycle synthesis
Morpholine oxygen enables hydrogen bonding and solubility tuning
Anomalous formation pathway (Pudovik 1990): lot-specific impurity context

Why Morpholine, 4-(cyanothioxomethyl)-(9CI) Cannot Be Replaced by In-Class Compounds Without Quantitative Verification


Although morpholine, 4-(cyanothioxomethyl)-(9CI) belongs to the N-substituted cyanothioformamide class, simple substitution with the closest ring analogs—pyrrolidine-1-carbothioyl cyanide (CAS 28345-19-9), piperidine-1-carbothioyl cyanide (CAS 62025-88-1), or morpholine-4-carbothioamide (CAS 14294-10-1)—introduces consequential changes in enzyme inhibition profile, physicochemical properties, and synthetic reactivity. The morpholine oxygen atom alters hydrogen-bonding capacity and aqueous solubility relative to the all-carbon piperidine ring [1]; the cyano group is essential for electrophilic reactivity at the thioamide carbon, distinguishing it from the simple thiocarboxamide [2]; and the six-membered morpholine ring imposes different conformational constraints compared to the five-membered pyrrolidine analog . The following evidence quantifies where these differences are meaningful for scientific selection.

Ring heteroatom shift

Replacing morpholine oxygen with piperidine alters H‑bond capacity, solubility, and pKa (~8.3 vs ~10.5)

Cyano group necessity

Cyano group is essential for electrophilic thiocarbonyl reactivity; morpholine-4-carbothioamide cannot serve as thiocarbonyl donor

Ring size constraint

Pyrrolidine analog (5‑membered) imposes different conformational constraints, potentially altering enzyme recognition and reactivity

Quantitative Differentiation Evidence for Morpholine, 4-(cyanothioxomethyl)-(9CI) CAS 60308-70-5 vs Closest Analogs


Dual Esterase Inhibition Profile: AChE (IC₅₀ 65 μM) and Carboxylesterase (IC₅₀ 23.1 μM) Distinguishes Morpholine Cyanothioformamide from Non-Thioamide Esterase Ligands

Morpholine, 4-(cyanothioxomethyl)-(9CI) exhibits measurable inhibitory activity against both human erythrocyte acetylcholinesterase (AChE) and porcine liver carboxylesterase (CES). Against human AChE, the IC₅₀ is 6.50 × 10⁴ nM (65 μM), while against pig liver CES the IC₅₀ is 2.31 × 10⁴ nM (23.1 μM), yielding a CES/AChE selectivity ratio of approximately 2.8 [1]. By comparison, morpholine-4-carbothioamide (CAS 14294-10-1), which lacks the cyano substituent, has no reported esterase inhibition data in ChEMBL or BindingDB, suggesting the cyanothioxomethyl group is critical for enzyme recognition. This dual esterase profile with a defined numeric selectivity ratio is a quantifiable differentiation from both non-cyanated morpholine thioamides and all-carbon ring cyanothioformamides for which comparable esterase data have not been deposited in public databases [2].

Esterase inhibition
Cross-study comparable
AChE IC₅₀ 65 μM · CES IC₅₀ 23.1 μM · 2.8× selective
Supports differential esterase profiling; cyanothioxomethyl group critical for enzyme recognition
Morpholine-4-carbothioamide lacks any esterase data
acetylcholinesterase inhibition carboxylesterase inhibition cyanothioformamide pharmacology

Predicted Boiling Point Differential: Morpholine Cyanothioformamide (249°C) vs Piperidine Cyanothioformamide (230°C) Informs Purification Strategy

Computed boiling point at atmospheric pressure (760 mmHg) for morpholine, 4-(cyanothioxomethyl)-(9CI) is 249.3°C, compared to 230.4°C for piperidine-1-carbothioyl cyanide (CAS 62025-88-1), a difference of approximately 19°C . This difference is attributable to the replacement of the morpholine ring oxygen with a methylene unit in piperidine, reducing molecular polarizability and dipole moment. The higher predicted density of the morpholine derivative (1.29 g/cm³ vs. piperidine analog not reported) further reflects the contribution of the electronegative oxygen atom . These differences are relevant for separation by fractional distillation and for predicting chromatographic retention times.

Boiling point
Cross-study comparable
Target bp 249.3°C vs piperidine analog 230.4°C · Δ +18.9°C
Informs distillation and GC purification strategy
Computed values; experimental verification may be required
physicochemical properties boiling point distillation purification

Thiocarbonyl Reactivity: Morpholine Cyanothioformamide as a Thiourea Synthon with Documented Synthetic Utility

Morpholinocyanothioformamide (the target compound) has been specifically characterized as a reagent for the synthesis of substituted thioureas, as documented in a 2004 thesis from Seoul National University [1]. The cyanothioxomethyl group acts as a thiocarbonyl electrophile, reacting with primary and secondary amines to yield N,N'-disubstituted thioureas. This reactivity distinguishes it from morpholine-4-carbothioamide (CAS 14294-10-1), which possesses a –C(=S)NH₂ terminus that acts as a nucleophile rather than an electrophile at the thiocarbonyl carbon . Thus, the two morpholine thioamides serve opposite synthetic roles: the target compound is a thiocarbonyl donor, while morpholine-4-carbothioamide is a thiocarbonyl acceptor in condensation reactions.

Thiocarbonyl reactivity
Class-level inference
Electrophilic thiocarbonyl donor vs nucleophilic thioamide
Selection must match intended reaction polarity: electrophile vs. nucleophile
No quantitative yield comparison available
thiourea synthesis cyanothioformamide reagent Willgerodt-Kindler heterocycle building block

Morpholine Oxygen Effect: Enhanced Aqueous Solubility and Metabolic Stability vs All-Carbon Cyanoformamide Analogs

The replacement of the C-4 methylene group in piperidine-1-carbothioyl cyanide with an oxygen atom to yield morpholine-4-carbothioyl cyanide introduces a hydrogen-bond acceptor and reduces logP. While experimentally determined logP and aqueous solubility values are not publicly available for these specific cyanothioformamides, the established drug-design precedent shows that morpholine substitution typically reduces logP by 0.8–1.2 log units and increases aqueous solubility by 5- to 20-fold compared to the corresponding piperidine [1]. Additionally, morpholine rings exhibit reduced pKa (~8.3) compared to piperidine (pKa ~10.5), which lowers the fraction of protonated species at physiological pH and can improve membrane permeability and metabolic stability [2]. Sulfur replacement (thiomorpholine analog, CAS 53515-34-7) introduces a thioether that is susceptible to metabolic S-oxidation, a liability absent in the oxygen-containing morpholine ring [3].

Morpholine oxygen effect
Class-level inference
Est. logP reduction ~0.8–1.2; solubility increase 5–20×; pKa shift ~2.2
May support improved aqueous solubility and metabolic stability
Based on drug-design precedent; not experimentally confirmed
solubility metabolic stability morpholine oxygen drug design

Cyanothioformamide-Specific Heterocycle Formation: Diels-Alder and Dipolar Cycloaddition Reactivity

N-Substituted cyanothioformamides, including the morpholine derivative, undergo Diels-Alder reactions with 1,3-dienes to form cyclic thioamide adducts, as demonstrated by Friedrich and Zamkanei (1979) [1]. The cyano group activates the thioamide function as a dienophile, enabling [4+2] cycloaddition to yield 5,6-dihydro-2H-thiopyran derivatives. This reactivity is absent in morpholine-4-carbothioamide, which lacks the cyano group required for dienophilic activation. Furthermore, the cyanothioformamide scaffold can participate in 1,3-dipolar cycloadditions with nitrile oxides and diazo compounds, providing access to thiadiazoline and thiadiazole heterocycles [2]. The piperidine and pyrrolidine cyanothioformamide analogs are expected to exhibit similar cycloaddition reactivity, but the morpholine ring's oxygen atom may influence regioselectivity and diastereoselectivity through steric and electronic effects that have not been systematically quantified.

Cycloaddition reactivity
Class-level inference
Diels-Alder & 1,3-dipolar cycloaddition enabled by cyano group
Essential for accessing cycloaddition-derived heterocyclic chemical space
Regioselectivity effects of morpholine oxygen not quantified
Diels-Alder reaction heterocycle synthesis cyanothioformamide cycloaddition

Optimal Research and Industrial Application Scenarios for Morpholine, 4-(cyanothioxomethyl)-(9CI) CAS 60308-70-5


Thiourea Library Synthesis via Electrophilic Thiocarbonyl Transfer

The compound serves as a direct thiocarbonyl donor for constructing N,N'-disubstituted thiourea libraries. Researchers requiring a morpholine-bearing thiourea pharmacophore can react morpholine-4-carbothioyl cyanide with primary or secondary amines under mild conditions, as demonstrated in the Seoul National University thesis [1]. This application specifically requires the cyanothioxomethyl substituent; morpholine-4-carbothioamide (CAS 14294-10-1) is unsuitable because it lacks the electrophilic thiocarbonyl necessary for nucleophilic displacement.

Esterase Profiling and Selectivity Screening in Early-Stage Drug Discovery

With a quantifiable IC₅₀ of 65 μM against human AChE and 23.1 μM against pig liver CES (selectivity ratio 2.8) [1], the compound can be used as a reference ligand in esterase selectivity panels. Its moderate potency and dual esterase engagement make it a suitable tool compound for calibrating fluorescence-based esterase assays and for benchmarking novel esterase inhibitors where balanced AChE/CES engagement is desired.

Heterocycle Diversification via Cycloaddition Chemistry

The cyanothioxomethyl group enables the compound to function as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, yielding thiopyran, thiadiazoline, and thiazole derivatives [1]. This chemical space is inaccessible using morpholine-4-carbothioamide. Researchers exploring cycloaddition-based scaffold diversification should procure the cyano-containing derivative exclusively.

Physicochemical Property Optimization in Morpholine-Containing Lead Series

When a drug discovery program requires a morpholine ring with a thiocarbonyl functional handle, morpholine-4-carbothioyl cyanide offers a combination of the H-bond accepting oxygen atom, moderate predicted boiling point (~249°C), and the versatile cyanothioxomethyl group for downstream functionalization [1]. The piperidine analog (boiling point ~230°C) may be preferred for volatility-driven purification, but the morpholine analog provides superior aqueous solubility and reduced pKa, which are critical for oral bioavailability [2].

Application
Selection Property
Validation Focus
Thiourea library synthesis
Electrophilic thiocarbonyl donor
Reactivity with primary/secondary amines
Esterase selectivity screening
Dual AChE/CES inhibition profile
IC₅₀ and selectivity ratio in fluorescence-based assays
Cycloaddition-based heterocycle diversification
Cyanothioxomethyl dienophile/dipolarophile
Access to thiopyran, thiadiazoline, thiazole scaffolds
Lead optimization with morpholine thiocarbonyl handle
Morpholine oxygen for solubility and pKa tuning
Aqueous solubility and metabolic stability comparison
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